molecular formula C12H9N3OS3 B15105017 N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B15105017
M. Wt: 307.4 g/mol
InChI Key: NJHJQIGTQQNHNC-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole and thiophene rings are known for their biological activities and are often found in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide typically involves the formation of the thiazole and thiophene rings followed by their coupling. Common synthetic routes may include:

    Formation of Thiazole Rings: Thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of Thiophene Rings: Thiophene rings can be synthesized via the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.

    Coupling Reactions: The final step involves coupling the thiazole and thiophene rings through an acetamide linkage. This can be achieved using reagents such as acetic anhydride and appropriate catalysts under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis routes. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing thiazole rings, such as thiamine (vitamin B1) and sulfathiazole.

    Thiophene Derivatives: Compounds containing thiophene rings, such as thiophene-2-carboxylic acid and thiophene-3-carboxamide.

Uniqueness

N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is unique due to its specific combination of thiazole and thiophene rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H9N3OS3

Molecular Weight

307.4 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C12H9N3OS3/c16-10(15-12-13-3-5-18-12)6-8-7-19-11(14-8)9-2-1-4-17-9/h1-5,7H,6H2,(H,13,15,16)

InChI Key

NJHJQIGTQQNHNC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)CC(=O)NC3=NC=CS3

Origin of Product

United States

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